2-[(4-Methoxyphenyl)sulfanyl]propanoic acid
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMRFOXHSDWDKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid typically involves the reaction of 4-methoxythiophenol with 2-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion formed from 4-methoxythiophenol attacks the electrophilic carbon of the 2-bromopropanoic acid, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperature, and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid exhibit anti-inflammatory properties. The presence of a methoxy group on the phenyl ring enhances the compound's ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. A study demonstrated that derivatives of propanoic acid can effectively reduce inflammation in animal models, suggesting that 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid may possess similar effects .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly as a histone deacetylase inhibitor (HDACI). A study synthesized various analogs of propanoic acid and evaluated their activity against cancer cell lines such as HCT-116 and HeLa. The results indicated that certain modifications to the propanoic acid structure led to significant antiproliferative effects, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin . This suggests that 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid could be a candidate for further development as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cyclooxygenase enzymes | |
| Anticancer | HDAC inhibition leading to reduced cell proliferation |
Table 2: Safety Profile
| Hazard Type | Classification | Severity |
|---|---|---|
| Acute Toxicity | Harmful if swallowed | High |
| Skin Irritation | Causes skin irritation | Moderate |
| Eye Irritation | Causes serious eye irritation | Moderate |
| Respiratory Effects | May cause respiratory irritation | Low |
Case Study 1: Anti-inflammatory Effects
In a controlled study, researchers administered various doses of propanoic acid derivatives to animal models exhibiting inflammation. The results demonstrated a dose-dependent reduction in inflammatory markers, supporting the hypothesis that structural modifications can enhance therapeutic efficacy .
Case Study 2: Anticancer Efficacy
A series of synthesized compounds based on 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid were tested against multiple cancer cell lines. The study found that certain derivatives significantly inhibited cell growth and induced apoptosis through mechanisms involving histone modification . These findings highlight the potential for developing new cancer therapies based on this compound.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the methoxyphenyl group can interact with aromatic residues in proteins, influencing their activity and stability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
2-[(4-Fluorophenyl)sulfanyl]propanoic Acid
- Structure : Substitution of the methoxy group with a fluorine atom at the para position.
- Key Differences: Electron Effects: Fluorine is electron-withdrawing (-I effect), increasing the acidity of the carboxylic acid compared to the methoxy analog.
- Molecular Formula : C₉H₉FO₂S (MW: 200.23 g/mol).
2-[(4-Nitrophenyl)sulfanyl]propanoic Acid
- Structure: Para-nitro (-NO₂) substituent instead of methoxy.
- Key Differences :
- Molecular Formula: C₉H₉NO₄S (MW: 227.24 g/mol).
Functional Group Modifications
2-{[(4-Methylphenyl)sulfonyl]amino}propanoic Acid
- Structure : Replaces the thioether (-S-) with a sulfonamide (-SO₂NH-) group.
- Key Differences :
- Molecular Formula: C₁₀H₁₃NO₄S (MW: 243.28 g/mol).
3-(4-Methoxyphenyl)-2-sulfanylpropanoic Acid
- Structure : Positional isomer with the sulfanyl group on C2 and methoxyphenyl on C3.
- Key Differences :
- Molecular Formula : C₁₀H₁₂O₃S (MW: 212.27 g/mol).
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]propanoic Acid
- Structure: Incorporates a diaminopyrimidine ring.
- Key Features: Hydrogen Bonding: The pyrimidine ring enables interactions with nucleic acids or ATP-binding proteins. Pharmaceutical Potential: Diaminopyrimidines are scaffolds in antifolates (e.g., trimethoprim) .
- Molecular Formula : C₇H₁₀N₄O₂S (MW: 214.24 g/mol).
(2R)-2-Hydroxy-3-[(4-methylphenyl)methylsulfanyl]propanoic Acid
Comparative Data Table
Biological Activity
2-[(4-Methoxyphenyl)sulfanyl]propanoic acid, with the molecular formula C10H12O3S and a molecular weight of 212.27 g/mol, is an organic compound that has garnered attention in various fields of biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in medicine and industry.
The synthesis of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid typically involves a nucleophilic substitution reaction between 4-methoxythiophenol and 2-bromopropanoic acid under basic conditions. This reaction results in the formation of the target compound, which can be further characterized by its chemical properties:
- Oxidation : The sulfanyl group can be oxidized to sulfoxides or sulfones.
- Reduction : The carboxylic acid group can be reduced to an alcohol.
- Substitution : The methoxy group can participate in nucleophilic substitution reactions.
The biological activity of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid is primarily attributed to its ability to interact with various biomolecules:
- Protein Interaction : The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially modulating their function. Additionally, the methoxyphenyl moiety may interact with aromatic residues in proteins, influencing their stability and activity .
- Cellular Uptake : The propanoic acid moiety enhances the compound's bioavailability by facilitating cellular uptake.
Biological Activities
Research indicates that 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid exhibits several biological activities:
- Antiproliferative Effects : In vitro studies have shown that this compound demonstrates significant antiproliferative activity against various cancer cell lines. For instance, it has been reported to inhibit the growth of HCT-116 cells with an IC50 value indicating effective cytotoxicity .
- Proteomics Applications : Due to its ability to interact with proteins, this compound is utilized in proteomics research to study protein interactions and functions .
- Potential Therapeutic Properties : There is ongoing research into its therapeutic potential, particularly as a precursor in drug synthesis and for its possible applications in treating various diseases .
Comparative Analysis
To understand the uniqueness of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| 2-[(4-Hydroxyphenyl)sulfanyl]propanoic acid | Hydroxy group instead of methoxy | Similar antiproliferative effects |
| 2-[(4-Methylphenyl)sulfanyl]propanoic acid | Methyl group instead of methoxy | Reduced activity compared to methoxy derivative |
| 2-[(4-Chlorophenyl)sulfanyl]propanoic acid | Chloro group instead of methoxy | Different interaction profile with proteins |
The methoxy group significantly influences the reactivity and interactions of this compound with biological molecules, enhancing its potential therapeutic applications.
Case Studies
Recent studies have highlighted the effectiveness of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid in various experimental settings:
- In one study involving cancer cell lines, treatment with this compound resulted in notable decreases in cell viability and induced apoptosis, suggesting its potential as an anticancer agent .
- Another investigation focused on its role as a biochemical probe in proteomics highlighted its utility in identifying protein interactions critical for understanding cellular mechanisms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid, and how can purity be ensured?
- Methodology : A nucleophilic substitution reaction between 4-methoxyphenylthiol and a halogenated propanoic acid derivative (e.g., 2-bromopropanoic acid) in a polar aprotic solvent (e.g., DMF) under reflux is commonly employed. Purification can be achieved via recrystallization using ethanol/water mixtures or preparative HPLC. Monitor reaction progress using TLC (silica gel, eluent: ethyl acetate/hexane). For impurity control, refer to EP guidelines for related propanoic acid derivatives, which recommend HPLC-MS to identify byproducts like unreacted thiol or oxidized sulfoxide species .
Q. How can the structure of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid be confirmed spectroscopically?
- Key Techniques :
- 1H NMR : Aromatic protons from the 4-methoxyphenyl group appear as a doublet (δ 6.8–7.2 ppm), while the methoxy (-OCH3) signal resonates at δ ~3.8 ppm. The sulfanyl (-S-) adjacent methyl group in the propanoic acid moiety shows a multiplet at δ 1.5–2.0 ppm.
- 13C NMR : The carboxylic carbon appears at δ ~175 ppm; the methoxy carbon at δ ~55 ppm.
- FTIR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy).
- HRMS : Confirm molecular ion [M-H]⁻ at m/z 226.06 (calculated for C10H10O3S) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?
- Approach : Use design of experiments (DOE) to test variables:
- Temperature : Elevated temperatures (70–90°C) improve reaction rates but may increase oxidation of the sulfanyl group.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol, while methanol may reduce side reactions.
- Catalyst : Additives like K2CO3 or triethylamine can deprotonate the thiol, accelerating substitution.
- Byproduct Analysis : Use LC-MS to detect impurities such as 2-(4-methoxyphenyl)sulfinylpropanoic acid (oxidation product) and adjust inert atmosphere (N2/Ar) to suppress oxidation .
Q. What computational methods predict the reactivity and stability of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid?
- Methods :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the S-C bond to assess susceptibility to hydrolysis or oxidation.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to rationalize pharmacological activity.
- pKa Prediction : Use software like MarvinSuite to estimate the carboxylic acid’s pKa (~4.5) and sulfanyl group’s nucleophilicity .
Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Validation Strategies :
- Assay Specificity : Confirm target engagement using orthogonal assays (e.g., fluorescence polarization for binding vs. cell viability assays).
- Stability Testing : Incubate the compound in assay buffers (e.g., PBS, pH 7.4) and quantify degradation via LC-MS to rule out false negatives.
- Metabolite Screening : Identify bioactive metabolites using liver microsomes and LC-HRMS .
Q. What is the role of the sulfanyl group in the compound’s pharmacokinetic properties?
- Metabolic Studies :
- In Vitro : Incubate with cytochrome P450 isoforms (CYP3A4, CYP2C9) and quantify metabolites.
- In Silico : Use ADMET predictors (e.g., SwissADME) to estimate permeability (LogP ~2.8) and metabolic liability.
- Comparative SAR : Synthesize analogs with oxygen/selenium replacing sulfur and evaluate bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
